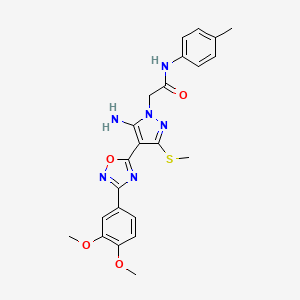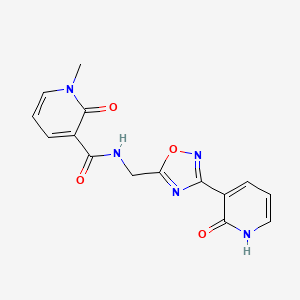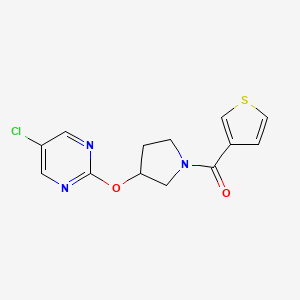
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name for this compound is 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.67 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
- Application : 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride has been investigated for its potential neuroprotective effects in animal models of PD. Researchers explore its ability to mitigate oxidative stress, inflammation, and neuronal damage associated with PD .
- Application : Studies have examined the antioxidant activity of this compound. It may scavenge free radicals and protect cells from oxidative damage .
- Application : Researchers have utilized it as a building block for the synthesis of other molecules. Its reactivity allows for diverse transformations, including the formation of substituted pyrazines .
- Application : The compound’s pharmacological properties make it an interesting lead compound. Medicinal chemists explore modifications to enhance its potency, selectivity, and safety profile for potential drug development .
- Application : Scientists have isolated this compound from natural sources (e.g., Panax notoginseng) and studied its biological activities. Understanding its role in traditional medicine and its potential health benefits is an ongoing area of research .
Neuroprotection and Parkinson’s Disease Research
Antioxidant Properties
Synthetic Applications
Medicinal Chemistry and Drug Development
Natural Product Isolation
Safety and Hazards
Mecanismo De Acción
Pyrazines
are aromatic heterocyclic compounds that have been found in a variety of biological systems. They are known to interact with various receptors and enzymes in the body, and can have diverse biological effects .
Tetrahydropyridines
, on the other hand, are a class of compounds that have been studied for their neurotoxic properties. For example, MPTP, a tetrahydropyridine, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Propiedades
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1,5-7,10H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJXUSVWJECLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)


![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)
